tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate
Overview
Description
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate: is a pharmaceutical intermediate compound. It is used in the synthesis of various drugs, including the anticancer prescription drug Lorlatinib . This compound is characterized by its unique structure, which includes a tert-butyl group, a bromo substituent, a cyano group, and a pyrazole ring.
Mechanism of Action
Target of Action
Tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate, also known as tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)carbamate, is a pharmaceutical intermediate compound . It is used in the synthesis of the anticancer prescription drug Lorlatinib . Lorlatinib is a drug used in the treatment of non-small cell lung cancer (NSCLC) caused by an unusual mesenchymal lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the bromo and cyano groups: These groups can be introduced through halogenation and cyanation reactions, respectively.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the pyrazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed:
- Substituted pyrazoles with various functional groups.
- Amino derivatives from the reduction of the cyano group.
- Carboxylic acids from the oxidation of the methyl group.
Scientific Research Applications
Chemistry: : tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: : This compound is studied for its potential biological activities, including anticancer properties. It serves as a building block for the synthesis of bioactive molecules.
Medicine: : As a pharmaceutical intermediate, it is crucial in the production of drugs like Lorlatinib, which is used in the treatment of non-small cell lung cancer .
Industry: : In the industrial sector, this compound is used in the large-scale synthesis of pharmaceuticals, ensuring the efficient production of high-purity drugs.
Comparison with Similar Compounds
tert-Butyl (4-chloro-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate: Similar structure but with a chloro substituent instead of bromo.
tert-Butyl (4-bromo-5-cyano-1-ethyl-1H-pyrazol-3-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo and cyano groups, along with the tert-butyl carbamate moiety, makes it a versatile intermediate for the synthesis of various bioactive compounds.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-10(2,3)17-9(16)13-8-7(11)6(5-12)15(4)14-8/h1-4H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJZIHMUUSWSPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1Br)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127641 | |
Record name | Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692905-93-3 | |
Record name | Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1692905-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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